4-Methoxyphenol-2,3,5,6-D4,OD

説明

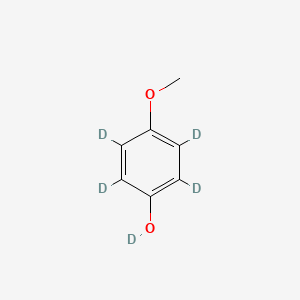

Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-MDXQMYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methoxyphenol-2,3,5,6-D4,OD: A Technical Guide to Properties, Stability, and Analytical Application

[1]

Executive Summary

4-Methoxyphenol-2,3,5,6-D4,OD (also known as Mequinol-d5 or MEHQ-d5) is a high-purity stable isotope-labeled derivative of 4-methoxyphenol. It serves as a critical internal standard in the quantitative analysis of phenolic antioxidants, polymerization inhibitors, and depigmenting agents via mass spectrometry (LC-MS/GC-MS).

This guide addresses a frequent technical oversight in the use of this compound: the lability of the hydroxyl deuterium ("OD"). While the aromatic ring deuteriums (positions 2, 3, 5,[1] 6) are chemically stable, the hydroxyl deuterium undergoes rapid H/D exchange in protic solvents. Understanding this behavior is essential for accurate method development and stock solution preparation.

Chemical Profile & Structural Integrity

Identification

-

Chemical Name: 4-Methoxyphenol-2,3,5,6-d4,OD

-

Synonyms: p-Hydroxyanisole-d5; Hydroquinone monomethyl ether-d5 (MEHQ-d5)

-

Parent CAS: 150-76-5 (Unlabeled)[2]

-

Labeled CAS: Specific CAS numbers for isotopologues vary by vendor; often indexed under parent CAS with "d5" notation.

-

Molecular Formula:

-

Molecular Weight:

-

Fully Deuterated (d5): ~129.17 g/mol

-

In-Solution Form (d4, OH): ~128.16 g/mol (after solvent exchange)

-

Structural Specification

The compound features a benzene ring where all four aromatic protons are replaced by deuterium (

| Position | Isotope | Stability |

| Ring (2,3,5,6) | Deuterium (D) | High. Stable under standard analytical conditions. |

| Hydroxyl (-OD) | Deuterium (D) | Low. Labile; exchanges rapidly with protic solvents ( |

| Methoxy (-OCH3) | Protium (H) | High. Stable; no exchange. |

Critical Technical Alert: The "OD" Exchange Phenomenon

WARNING: Researchers frequently purchase the "OD" variant expecting a mass shift of +5 Da (M+5). However, in almost all standard LC-MS workflows, the observed mass shift is +4 Da (M+4).

Mechanism of Back-Exchange

Phenolic hydroxyl groups are acidic (

Reaction:

Practical Implication

-

Stock Solution: If prepared in

or -

LC-MS Mobile Phase: Upon injection into a reverse-phase column (typically Water/Acetonitrile/Formic Acid), the compound converts to 4-Methoxyphenol-2,3,5,6-d4 (MW 128).

-

Method Settings: Set MRM transitions for the d4 species, not d5, unless using a strictly anhydrous, aprotic system.

Physicochemical Properties[1][3][4][5][6][7][8][9]

| Property | Value (Unlabeled Parent) | Isotope Effect Note |

| Appearance | White waxy solid or crystals | Indistinguishable.[3] |

| Melting Point | 55–57 °C | Deuterated forms may show slight depression (0.5–1°C). |

| Boiling Point | 243 °C | Slightly lower VP for deuterated analogs (Inverse Isotope Effect). |

| Solubility | Benzene, Acetone, Ethanol, Water (40 g/L) | Identical solubility profile. |

| pKa | 10.05 | Deuterium substitution (OD) slightly increases pKa ( |

Synthesis & Production Logic

The synthesis of 4-Methoxyphenol-2,3,5,6-d4,OD typically involves acid-catalyzed H/D exchange or synthesis from deuterated hydroquinone. The most robust route utilizes the electrophilic aromatic substitution mechanism, exploiting the activating nature of the hydroxyl and methoxy groups.

Synthesis Workflow (Graphviz)

Caption: Synthesis via acid-catalyzed H/D exchange. The ortho and meta positions (relative to OH) are activated, allowing complete ring deuteration.

Analytical Application: LC-MS/MS Protocol

Internal Standard Selection

Use 4-Methoxyphenol-d4 (generated in situ from the d4,OD precursor) to correct for:

-

Matrix effects (Ion suppression/enhancement).

-

Extraction recovery variability.[4]

-

Retention time shifts.

Experimental Protocol: Sample Preparation

-

Stock Preparation: Dissolve 1 mg of 4-Methoxyphenol-d4,OD in 1 mL of Methanol-d4 (if d5 stability is required for storage) or standard Methanol (if immediate conversion to d4 is acceptable).

-

Spiking: Add the internal standard to the sample matrix (plasma, urine, or polymer extract) before extraction.

-

Equilibration: Allow 15 minutes for the internal standard to equilibrate with the matrix.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation.

-

Note: Do not use high pH buffers during extraction, as phenols are susceptible to oxidation under basic conditions.

-

LC-MS/MS Workflow & Mass Shift (Graphviz)

Caption: Analytical lifecycle showing the conversion of the d5 precursor to the d4 analyte detected in LC-MS.

Mass Spectrometry Parameters (ESI Negative Mode)

Phenols ionize best in Negative Electrospray Ionization (ESI-).

| Parameter | Unlabeled (Target) | Deuterated IS (d4) |

| Precursor Ion [M-H]⁻ | 123.0 m/z | 127.0 m/z |

| Product Ion (Quant) | 108.0 m/z (Loss of CH3) | 112.0 m/z (Loss of CH3) |

| Cone Voltage | 20-30 V | 20-30 V |

| Collision Energy | 15-25 eV | 15-25 eV |

Note: The product ion (loss of methyl radical) retains the aromatic ring, so the mass shift of +4 Da is preserved in the fragment.

Handling, Storage, and Safety[1][4][11][12]

Stability Factors

-

Hygroscopicity: The "OD" label is extremely sensitive to atmospheric moisture. If the bottle is left open, moisture from the air will exchange with the OD, degrading the isotopic purity of the hydroxyl group (but not the ring).

-

Light Sensitivity: Like all phenols, the compound is prone to photo-oxidation, turning pink/brown upon exposure. Store in amber vials.

-

Temperature: Store at -20°C for long-term stability.

Safety (GHS Classification)

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Skin/Eye: Causes serious eye irritation and skin sensitization.

-

Handling: Use in a fume hood; avoid dust formation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. PubChem. Available at: [Link]

-

International Labour Organization (ILO). ICSC 1097 - 4-Methoxyphenol. International Chemical Safety Cards. Available at: [Link][3][5]

-

Nakamura, K., et al. (2011).[1] A Selective Preparation of Highly Deuterated Hydroxybenzoic Acids.[1] Letters in Organic Chemistry. (Context: H/D exchange mechanisms on phenols).

-

Werstiuk, N. H., & Kadai, T. (1974).[6] Acid-catalyzed hydrogen-deuterium exchange in phenolic compounds. Canadian Journal of Chemistry.[6] (Context: Specificity of ortho/para exchange in phenols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methoxyphenol for synthesis 150-76-5 [merckmillipore.com]

- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Synthesis and Validation of 4-Methoxyphenol-2,3,5,6-d4-OD

Executive Summary & Application Scope

4-Methoxyphenol-d4 OD (also known as Mequinol-d5 or

This guide details the "De Novo" Synthesis Route , which prioritizes isotopic purity (>98% D) and regiochemical certainty over rapid, lower-yield direct exchange methods. The protocol proceeds via the per-deuteration of hydroquinone followed by controlled monomethylation.

Target Molecule Specification

-

Chemical Name: 4-Methoxyphenol-2,3,5,6-d4-OD

-

Formula:

-

Molecular Weight: ~129.17 g/mol (vs. 124.14 g/mol native)

-

Key Feature: Full deuteration of the aromatic ring (d4) and the phenolic hydroxyl (OD).

Retrosynthetic Analysis & Strategy

To achieve high isotopic incorporation at the 2,3,5,6 positions, we utilize Electrophilic Aromatic Substitution (EAS) driven by acid-catalyzed H/D exchange on the electron-rich hydroquinone ring. This is followed by a statistical monomethylation.[1]

Pathway Logic:

-

Precursor Selection: Hydroquinone is symmetric and highly activated. It exchanges ring protons with

much faster than phenol or anisole. -

Symmetry Breaking: The challenge is converting the symmetric Hydroquinone-d6 into the asymmetric 4-Methoxyphenol-d4 without over-methylating to 1,4-Dimethoxybenzene.

-

Labile Proton Exchange: The final "OD" tag is transient and must be generated in the final step via equilibration with

.

Reaction Scheme (Graphviz)

Caption: Step-wise conversion of Hydroquinone to 4-Methoxyphenol-d4 OD via per-deuteration and statistical monomethylation.

Detailed Experimental Protocols

Phase 1: Synthesis of Hydroquinone-d6 (Per-deuteration)

This step leverages the reversibility of EAS. The high electron density of the hydroxyl groups activates the ortho/para positions (all ring positions) for exchange with Deuterium.

Reagents:

-

Hydroquinone (Reagent Grade)

-

Deuterium Oxide (

, >99.8% D) -

Sulfuric Acid-d2 (

) or concentrated

Protocol:

-

Dissolution: In a heavy-walled pressure tube or round-bottom flask, dissolve 5.0 g (45.4 mmol) of Hydroquinone in 20 mL of

. -

Catalysis: Add 0.5 mL of concentrated

(or -

Exchange: Seal the vessel and heat to 110°C for 24–48 hours.

-

Note: The high temperature ensures thermodynamic control and complete exchange.

-

-

Workup: Cool to room temperature. The deuterated hydroquinone may crystallize.

-

Iteration (Critical): Filter the solid. To ensure >98% incorporation, repeat steps 1–3 with fresh

. -

Isolation: Evaporate the solvent in vacuo or recrystallize from

(if storing) or dry thoroughly under high vacuum to remove all water.-

Yield: Quantitative (~5.2 g).

-

Validation:

-NMR (

-

Phase 2: Selective Monomethylation

This is the yield-limiting step. We use a stoichiometric deficit of the methylating agent to minimize the formation of the dimethyl ether (1,4-dimethoxybenzene).

Reagents:

-

Hydroquinone-d6 (from Phase 1)

-

Dimethyl Sulfate (DMS) [DANGER: Highly Toxic/Carcinogenic]

-

Sodium Hydroxide (NaOH), 10% aqueous solution[2]

-

Solvent: Water or Benzene/Water biphasic system[3]

Protocol:

-

Setup: Equip a 3-neck flask with a reflux condenser, internal thermometer, and two addition funnels.

-

Charge: Add 5.2 g (approx 45 mmol) of Hydroquinone-d6 and 20 mL of water (degassed with

to prevent oxidation to quinone). -

Base Addition: Add 1.1 equivalents of NaOH (10% soln) to form the mono-phenolate.

-

Methylation: Heat to 60–70°C . Dropwise add 0.9 equivalents (approx 3.8 mL) of Dimethyl Sulfate over 1 hour.

-

Why 0.9 eq? It is better to leave unreacted starting material (which can be washed away) than to over-methylate to the difficult-to-separate dimethoxy byproduct.

-

-

Reflux: After addition, reflux for 30 minutes to destroy excess DMS.

-

Workup:

-

Cool the mixture. Acidify to pH 3 with HCl.

-

Extract with Diethyl Ether (

mL). -

Purification Strategy:

-

Wash ether layer with 5% NaOH. Caution: This removes unreacted Hydroquinone and the product (since it is a phenol).

-

Correction: The best separation is Steam Distillation or Column Chromatography .

-

Preferred Lab Method: Evaporate ether. The residue contains Hydroquinone-d6, 4-Methoxyphenol-d4, and Dimethoxybenzene-d4.

-

Dissolve residue in hot Petroleum Ether (bp 60-80°C). Hydroquinone is insoluble; decant the hot solution.[3] 4-Methoxyphenol crystallizes upon cooling, while the dimethoxy byproduct remains largely in solution or can be sublimed off.

-

-

-

Yield: Expect 40–50% (approx 2.5 g).

Phase 3: The "OD" Exchange (Final Formulation)

The phenolic proton (

Protocol:

-

Take the purified 4-Methoxyphenol-d4 (solid).

-

Dissolve/suspend in a minimum volume of

(99.9%). -

Evaporate to dryness under high vacuum or lyophilize.

-

Storage: Seal immediately in an ampoule under Argon.

-

Usage Note: When preparing the internal standard stock solution, dissolve this solid in a deuterated solvent (e.g.,

) or simply acknowledge that in a protic LC-MS mobile phase (

-

Quality Control & Validation

Trustworthiness is established via self-validating analytical steps.

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (280 nm) | > 98.0% Area |

| Isotopic Enrichment | > 98 atom% D (Integration of residual aromatic H < 2%) | |

| Identity | MS (ESI-) | m/z 128.1 (M-H) for d5 species |

| Melting Point | Capillary | 55–57 °C (Consistent with native MeHQ) |

Analytical Workflow Diagram

Caption: QC decision tree to validate isotopic incorporation and chemical structure.

Critical Troubleshooting & Safety

Controlling Over-Methylation

If the reaction yields too much 1,4-dimethoxybenzene:

-

Cause: Localized high concentration of DMS or excess base.

-

Fix: Increase dilution (more water) and reduce DMS to 0.8 eq. Recycle the unreacted Hydroquinone-d6.[2]

Back-Exchange of Deuterium

-

Ring Protons (d4): Stable under neutral/basic conditions. Slow exchange in strong acid. Stable in biological matrices.

-

Phenolic Proton (OD): Unstable. It will exchange with air moisture.

-

Scientist to Scientist: Do not rely on the "OD" mass for quantitative calculations in non-deuterated solvents. Calculate concentration based on the "d4-OH" mass (MW ~128.17) if dissolving in methanol/water.

-

Safety

-

Dimethyl Sulfate: A potent alkylating agent and carcinogen. Use only in a fume hood with ammonia solution available to neutralize spills.

-

Hydroquinone: Skin irritant and sensitizer.

References

-

Werstiuk, N. H., & Kadai, T. (1974). Acid-catalyzed hydrogen exchange in phenols.[4][5] Canadian Journal of Chemistry, 52(12), 2169–2173. Link

-

Sajiki, H., et al. (2005). Efficient H/D Exchange of Aromatic Compounds in D2O with Pt/C. Tetrahedron Letters, 46(41), 6995-6998. Link

-

Organic Syntheses. (1936). Quinone (Oxidation of Hydroquinone). Org.[6][7] Synth. 16, 73. (Provides foundational solubility/handling data for hydroquinone). Link

-

Gambarotti, C., et al. (2013).[8] Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2.[8][9][10] Current Organic Chemistry. (Discusses statistical challenges in methylation). Link

-

Preparation of 4-Methoxyphenol. (Standard Industrial Protocol via DMS). PrepChem. Link

Sources

- 1. Sciencemadness Discussion Board - Controlling Monomethylation of Hydroquinone to p-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. prepchem.com [prepchem.com]

- 3. Sciencemadness Discussion Board - 4-methoxyphenol syn using hydroquinone methyl iodide - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. When phenol is treated with `D_(2)SO_(4)//D_(2)O`, some of the hydrogens get exchanged. The final product in the exchange reaction is [allen.in]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. m.youtube.com [m.youtube.com]

- 7. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 [re.public.polimi.it]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

Technical Monograph: 4-Methoxyphenol-2,3,5,6-d4,OD

The following technical guide provides an in-depth analysis of 4-Methoxyphenol-2,3,5,6-d4,OD , a stable isotope-labeled analog of Mequinol.

Isotopic Characterization, Handling, and Bioanalytical Applications[1]

Part 1: Chemical Identity & Core Data

Compound Name: 4-Methoxyphenol-2,3,5,6-d4,OD Common Synonyms: Mequinol-d5; p-Hydroxyanisole-d5; Hydroquinone monomethyl ether-d5 CAS Number: 126840-02-6 Parent Compound CAS: 150-76-5 (Unlabeled Mequinol)[1][2][3][4][5][6]

Physicochemical Profile

The following table summarizes the key properties of the deuterated standard compared to the unlabeled parent.

| Property | Unlabeled Mequinol (H5) | Deuterated Mequinol (D5) |

| Formula | C₇H₈O₂ | C₇H₃D₅O₂ |

| Molecular Weight | 124.14 g/mol | ~129.17 g/mol |

| Isotopic Enrichment | Natural Abundance | ≥ 98 atom % D |

| Appearance | White waxy solid / Crystal | White to off-white solid |

| Solubility | Water, Ethanol, Benzene | Water, Methanol-d4, DMSO |

| pKa | 10.2 (Phenolic OH) | ~10.25 (Secondary Isotope Effect) |

Part 2: Technical Deep Dive – The "OD" Phenomenon

The specific nomenclature "2,3,5,6-d4,OD" indicates that five protons have been replaced by deuterium: four on the aromatic ring and one on the phenolic hydroxyl group.

The Lability of the Phenolic Deuterium

Researchers must understand that the deuterium atom on the hydroxyl group (-OD) is labile . Unlike the aromatic ring deuteriums (positions 2, 3, 5, 6), which are covalently bonded to carbon and stable under physiological conditions, the phenolic -OD undergoes rapid proton-deuterium exchange (H/D exchange) in the presence of protic solvents or atmospheric moisture.

Implications for Analysis:

-

In Protic Solvents (e.g., Methanol, Water): If the standard is dissolved in non-deuterated methanol (MeOH) or water (H₂O), the -OD will instantly exchange with -OH. The compound effectively becomes 4-Methoxyphenol-2,3,5,6-d4 (Mass shift +4 Da relative to parent).

-

In Aprotic Solvents (e.g., DMSO, Acetonitrile): The -OD remains intact, preserving the +5 Da mass shift, provided the solvent is strictly anhydrous.

-

In Deuterated Solvents (e.g., MeOD, D₂O): The -OD is preserved or re-equilibrated, maintaining the +5 Da shift.

Structural Visualization

The following diagram illustrates the H/D exchange mechanism that dictates the effective mass of the standard in solution.

Part 3: Synthesis & Manufacturing Logic

The synthesis of 4-Methoxyphenol-2,3,5,6-d4,OD typically employs acid-catalyzed H/D exchange at elevated temperatures.

Synthetic Route[8]

-

Precursor: Hydroquinone-d6 or Phenol-d6 is often the starting material to ensure ring deuteration, followed by selective methylation. Alternatively, unlabeled 4-Methoxyphenol is subjected to harsh hydrothermal exchange conditions.

-

Exchange Medium: D₂O (Deuterium Oxide) with a deuterated acid catalyst (e.g., DCl).

-

Purification: The product is isolated and dried under vacuum. The final "OD" state is achieved by the final wash/crystallization in a deuterated solvent or rigorous drying.

Quality Control Check:

-

NMR (Nuclear Magnetic Resonance): ¹H-NMR will show the disappearance of aromatic peaks (6.8 ppm region). The phenolic proton peak will also be absent if run in CD₃OD or D₂O.

-

Mass Spectrometry: Direct infusion ESI-MS confirms the [M-H]⁻ ion at m/z 128 (for d5) or m/z 127 (for d4), depending on the solvent used for injection.

Part 4: Bioanalytical Applications (LC-MS/MS)

This compound is the "Gold Standard" Internal Standard (IS) for quantifying Mequinol in biological matrices (plasma, urine) or cosmetic formulations.

Method Development Protocol

Objective: Quantify Mequinol in human plasma using LC-MS/MS with Mequinol-d5 as the IS.

Step 1: Stock Solution Preparation

-

Solvent: Dissolve 1 mg of 4-Methoxyphenol-2,3,5,6-d4,OD in 1 mL of Acetonitrile (ACN) or DMSO .

-

Reasoning: Using an aprotic solvent prevents immediate back-exchange of the OD, though exchange will eventually occur during the LC run if the mobile phase is aqueous.

-

-

Storage: -20°C, protected from light (Mequinol is light-sensitive).

Step 2: Sample Processing (Protein Precipitation)

-

Aliquot 50 µL of plasma sample.

-

Add 200 µL of IS spiking solution (Mequinol-d5 in ACN).

-

Vortex (30s) and Centrifuge (10,000 x g, 5 min).

-

Inject supernatant.

Step 3: Mass Spectrometry Settings (MRM) Since the mobile phase usually contains water, the IS is detected as the d4 (OH) species.

-

Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

-

Transitions:

-

Analyte (Mequinol): m/z 123.0 → 108.0 (Loss of •CH₃)

-

Internal Standard (Mequinol-d4): m/z 127.0 → 112.0 (Loss of •CH₃)

-

Note: Even if you bought "d4,OD" (MW 129), you track mass 127 in the MS method because the OD exchanges to OH in the LC mobile phase.

-

Diagram: LC-MS/MS Workflow

References

-

CDN Isotopes. 4-Methoxyphenol-2,3,5,6-d4,OD Product Sheet. Accessed February 9, 2026. Link

-

CymitQuimica. 4-Methoxyphenol-2,3,5,6-d4,OD (CAS 126840-02-6).[2][3][6] Accessed February 9, 2026. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9015: 4-Methoxyphenol. Accessed February 9, 2026. Link

-

Sigma-Aldrich. 4-Methoxyphenol Analytical Standard. Accessed February 9, 2026. Link

Sources

An In-Depth Technical Guide to the Physical Characteristics of Deuterated 4-Methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of deuterated 4-Methoxyphenol, with a primary focus on 4-(methoxy-d3)-phenol. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data from established sources. It details the subtle yet significant shifts in physicochemical properties induced by isotopic substitution and offers field-proven methodologies for their verification. Key data on molecular weight, melting and boiling points, and solubility are presented in direct comparison with the non-deuterated analogue. Furthermore, this guide provides an in-depth, step-by-step protocol for the definitive identification and purity assessment of deuterated 4-Methoxyphenol using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for isotopic analysis.

Introduction: The Significance of Deuteration

4-Methoxyphenol, also known as Mequinol or p-hydroxyanisole, is a phenolic compound widely used as a polymerization inhibitor, an antioxidant, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a powerful tool in modern chemistry. This process, known as deuteration, can significantly alter the metabolic fate of a drug molecule.

The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This difference in bond energy requires more energy to break the C-D bond, leading to a slower rate of reaction in processes where C-H bond cleavage is the rate-determining step. This phenomenon, the Kinetic Isotope Effect (KIE) , is a cornerstone of deuterated drug development. By selectively deuterating sites on a molecule susceptible to metabolic breakdown by enzymes like Cytochrome P450, researchers can slow down metabolism, potentially leading to:

-

Improved pharmacokinetic profiles

-

Increased drug exposure and half-life

-

Reduced dosage requirements

-

Decreased formation of toxic metabolites

Understanding the physical characteristics of the deuterated compound is the foundational first step in its development and application, ensuring identity, purity, and proper handling.

Physicochemical Profile: Deuterated vs. Non-Deuterated 4-Methoxyphenol

Isotopic substitution with deuterium results in a measurable increase in molecular weight. While properties like melting point, boiling point, and solubility are not drastically altered, minor variations can be expected due to changes in intermolecular forces and crystal packing. The most significant differences are observed in spectroscopic data, which serve as a definitive fingerprint for the deuterated molecule.

The following table summarizes the key physical properties of 4-(methoxy-d3)-phenol and compares them with its non-deuterated counterpart.

| Property | 4-Methoxyphenol (Non-Deuterated) | 4-(methoxy-d3)-phenol | Data Source(s) |

| Chemical Formula | C₇H₈O₂ | C₇H₅D₃O₂ | - |

| CAS Number | 150-76-5 | 74584-93-9 | [1][2] |

| Molecular Weight | 124.14 g/mol | 127.16 g/mol | [2][3] |

| Appearance | White to light yellow or tan waxy solid or crystals.[1][3][4][5] | White to off-white solid | Manufacturer Data |

| Odor | Characteristic phenolic, caramel-like odor.[1][3][4] | No data, expected to be similar to non-deuterated form. | - |

| Melting Point | 54-57 °C[2] | 54-57 °C | Manufacturer Data |

| Boiling Point | 243 °C at 1013 hPa[1][2] | No data, expected to be slightly higher than non-deuterated form. | - |

| Water Solubility | 40 g/L (at 25 °C)[1] | No data, expected to be very similar to non-deuterated form. | - |

| Other Solubilities | Soluble in acetone, benzene, ethanol, ether, and ethyl acetate.[1][6] | No data, expected to be very similar to non-deuterated form. | - |

Spectroscopic Analysis: The Definitive Signature of Deuteration

Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium and determining the isotopic purity of the compound.

-

Mass Spectrometry (MS): This is the most direct method for observing the mass increase. The molecular ion peak ([M]⁺) for 4-(methoxy-d3)-phenol will appear at m/z 127, three mass units higher than the non-deuterated compound's peak at m/z 124. The relative intensities of these peaks can be used to calculate the isotopic enrichment.

-

Infrared (IR) Spectroscopy: The stretching frequency of a bond is dependent on the mass of the atoms involved. The C-D bond vibrates at a lower frequency (ca. 2100-2250 cm⁻¹) than the C-H bond (ca. 2850-3000 cm⁻¹). In 4-(methoxy-d3)-phenol, the disappearance or significant reduction of the methyl C-H stretching bands and the appearance of new bands in the C-D region would confirm deuteration at the methoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation and isotopic analysis.

-

¹H NMR: In the proton NMR spectrum of 4-(methoxy-d3)-phenol, the characteristic singlet peak for the methoxy protons (-OCH₃) at ~3.77 ppm will be absent or significantly diminished. The aromatic protons will remain visible.

-

¹³C NMR: The carbon of the deuterated methyl group (-OCD₃) will exhibit a multiplet pattern due to coupling with deuterium (which has a spin I=1), and its resonance will be shifted slightly upfield compared to the non-deuterated carbon.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms in the methoxy group, providing direct evidence of deuteration.

-

Experimental Protocol: NMR-Based Confirmation and Purity Assessment

This protocol outlines a self-validating system for confirming the identity and estimating the isotopic purity of 4-(methoxy-d3)-phenol.

Objective: To verify the structure and assess the degree of deuteration of 4-(methoxy-d3)-phenol using ¹H NMR spectroscopy.

Materials:

-

Sample of 4-(methoxy-d3)-phenol

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (300 MHz or higher recommended)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-(methoxy-d3)-phenol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The choice of CDCl₃ is strategic as its residual solvent peak (7.26 ppm) does not interfere with the key signals of the analyte.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra. A sharp, symmetrical solvent peak is indicative of good shimming.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

The causality for this experiment is that protons resonate at specific frequencies based on their chemical environment. Deuterons do not resonate in the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct positive (absorptive) mode.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integrate all peaks in the spectrum. The integration value represents the relative number of protons contributing to a signal.

-

-

Interpretation and Purity Assessment:

-

Structural Confirmation: Identify the aromatic proton signals, which typically appear as two doublets between 6.7 and 6.9 ppm. Identify the broad singlet for the hydroxyl (-OH) proton, which can vary in position.

-

Deuteration Confirmation: Locate the chemical shift where the methoxy (-OCH₃) protons would normally appear (~3.77 ppm). The absence or a significantly reduced integral of this peak is the primary confirmation of deuteration at the methoxy position.

-

Isotopic Purity Calculation: To estimate isotopic purity, integrate the residual -OCH₃ signal (if any) at ~3.77 ppm. Compare this integral value to the integral of a known number of protons, such as one of the aromatic protons (which represents 2H).

-

Example: If the aromatic signals corresponding to 4H are integrated to 4.00, and the residual methoxy signal integrates to 0.09, this suggests that ~97% of the methoxy groups are deuterated (since 0.09 represents the remaining 3H, the percentage of non-deuterated is (0.09/3)*100 = 3%).

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis protocol.

Caption: Workflow for NMR-based confirmation of deuterated 4-Methoxyphenol.

Safety, Handling, and Storage

-

Handling: Deuterated 4-Methoxyphenol should be handled in a well-ventilated area or a fume hood.[7] Avoid the formation of dust and aerosols.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[8][9]

-

Toxicity: The toxicological properties of the deuterated form have not been fully investigated but are expected to be similar to the non-deuterated compound, which is harmful if swallowed and can cause skin and eye irritation.[2][7]

Conclusion

The physical characteristics of deuterated 4-Methoxyphenol are fundamentally similar to its non-deuterated analogue, with the key exception of its increased molecular weight and distinct spectroscopic signature. This guide has established that techniques like Mass Spectrometry and, most definitively, NMR Spectroscopy are essential for verifying the identity and isotopic purity of the compound. The provided NMR protocol offers a robust, reliable, and self-validating method for researchers. A thorough understanding and verification of these physical properties are critical prerequisites for any subsequent application in drug development, mechanistic studies, or materials science.

References

-

Occupational Safety and Health Administration (OSHA). 4-METHOXYPHENOL.[Link]

-

International Labour Organization (ILO). ICSC 1097 - 4-METHOXYPHENOL.[Link]

-

Solubility of Things. 4-Methoxyphenol | Solubility of Things.[Link]

-

Inchem.org. ICSC 1097 - 4-METHOXYPHENOL.[Link]

-

PubChem. 4-Methoxyphenol | C7H8O2 | CID 9015.[Link]

-

Ataman Kimya. 4-METHOXYPHENOL.[Link]

-

Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.[Link]

-

NJ.gov. Common Name: 4-METHOXYPHENOL HAZARD SUMMARY.[Link]

Sources

- 1. 4-Methoxyphenol | 150-76-5 [chemicalbook.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHOXYPHENOL | Occupational Safety and Health Administration [osha.gov]

- 5. ICSC 1097 - 4-METHOXYPHENOL [inchem.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

Technical Whitepaper: 4-Methoxyphenol-d4 (MeHQ-d4)

The following technical guide is structured to address the procurement, chemical properties, and analytical application of 4-Methoxyphenol-d4 , with a specific technical focus on the "OD" (deuterated hydroxyl) ambiguity and isotopic stability.

Executive Summary

4-Methoxyphenol (MeHQ, Mequinol) is a critical polymerization inhibitor in acrylic monomers and a pharmaceutical active ingredient (depigmenting agent).[1] Accurate quantification in complex matrices—ranging from industrial resins to biological plasma—requires Stable Isotope Dilution Assay (SIDA) using high-purity internal standards (IS).[1]

This guide addresses the availability of 4-Methoxyphenol-2,3,5,6-d4 (Ring-d4) and clarifies the technical constraints of the requested "OD" (hydroxyl-d) isotopologue. While "d4" ring-labeled standards are commercially stable, "OD" labeling is chemically labile and requires specific in-situ preparation.[1]

Chemical Intelligence & The "OD" Paradox

Chemical Identity

The standard stable isotope for LC-MS quantitation is the ring-deuterated variant.[1] It offers retention time stability and non-exchangeable labels.[1]

| Feature | Specification |

| Compound Name | 4-Methoxyphenol-2,3,5,6-d4 |

| Synonyms | MeHQ-d4, Mequinol-d4, p-Hydroxyanisole-d4 |

| Chemical Formula | C₇H₄D₄O₂ |

| Molecular Weight | 128.16 g/mol (vs. 124.14 native) |

| CAS Number | 159839-23-3 |

| Isotopic Purity | Typically ≥98 atom % D |

Technical Note: The "OD" Specification

The user query specifies "4-Methoxyphenol-d4 OD ".[1] In strict chemical nomenclature, this implies 4-Methoxyphenol-d5 (Ring-d4 + Hydroxyl-d1).

-

The Stability Issue: Phenolic protons (-OH) undergo rapid Hydrogen/Deuterium (H/D) exchange with atmospheric moisture and protic solvents (methanol, water).[1]

-

Commercial Reality: Suppliers rarely sell the "-OD" form as a solid because it immediately reverts to "-OH" upon exposure to air.[1]

-

Operational Solution: If your experiment requires the -OD form (e.g., for NMR mechanistic studies), you must purchase the d4 (Ring) standard and dissolve it in D₂O or MeOD .[1] For LC-MS quantitation, the -OD label is irrelevant as it is lost in the electrospray ionization source.

Isotopic Exchange Pathway (Visualization)

The following diagram illustrates why the Ring-d4 is the permanent label, while the OD label is transient.

Figure 1: Mechanism of phenolic H/D exchange. The "OD" label is unstable in air; the Ring-d4 label is robust.

Supplier & Availability Guide

Due to the niche nature of this isotope, it is not stocked by general catalog suppliers (e.g., standard Sigma-Aldrich catalog) but is available through specialized stable isotope manufacturers.[1]

Primary Verified Suppliers[2]

| Supplier | Catalog No. | Product Name | Purity | Region | Lead Time |

| CDN Isotopes | D-6276 | 4-Methoxyphenol-2,3,5,6-d4 | 98 atom % D | Canada/Global | Stock (Immediate) |

| Toronto Research (TRC) | M265302 | 4-Methoxyphenol-d4 | 98% | Canada/Global | 1-2 Weeks |

| LGC Standards | Distributor | Distributes TRC/CDN | - | Global | Var. by region |

| Alsachim | C4682 | 4-Methoxyphenol-d4 | ≥99% | Europe | Check Stock |

Procurement Strategy:

-

Request "Ring-d4": Explicitly confirm with the vendor that the deuteration is on the benzene ring (positions 2,3,5,6).[1]

-

Avoid "Methyl-d3": 4-Methoxy-d3-phenol exists but is less ideal for LC-MS due to potential metabolic loss of the methyl group (O-demethylation). The Ring-d4 is metabolically robust for quantifying the parent molecule.[1]

Validated Analytical Protocol (LC-MS/MS)

Objective: Quantification of MeHQ in plasma or monomer matrix using 4-Methoxyphenol-d4 as the Internal Standard (IS).

Method Parameters[2][10][11]

-

Technique: LC-ESI-MS/MS (Negative Mode).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

-

Mobile Phase:

-

Transitions (MRM):

Sample Preparation Workflow

The following workflow ensures equilibration of the IS with the sample matrix before extraction, compensating for recovery losses.

Figure 2: Self-validating LC-MS/MS workflow. The IS is added prior to extraction to normalize extraction efficiency.

Protocol "Self-Validation" Checkpoints

-

Blank Check: Inject a solvent blank containing only the IS.[1] If you see a peak in the native analyte channel (123->108), your IS contains native impurities (check Certificate of Analysis for "Unlabelled Content").[1]

-

Cross-Talk: Inject a high concentration native standard (no IS). Check the IS channel (127->112).[1] If a peak appears, the native isotope envelope is spilling over (unlikely for +4 Da shift, but possible at saturation).

References

-

CDN Isotopes. Product D-6276: 4-Methoxyphenol-2,3,5,6-d4 Technical Data Sheet.[1][2] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9015: 4-Methoxyphenol.[1] Retrieved from [1]

-

Toronto Research Chemicals. Product M265302: 4-Methoxyphenol-d4.[1] Retrieved from [1]

-

Wang, Y.H., et al. (2015).[1][3] Quantitative determination of... 4-methoxyphenol... from skin whitening products by HPLC-UV. Journal of AOAC International.[1][3] Retrieved from

Sources

Technical Guide: Isotopic Purity and Application of 4-Methoxyphenol-2,3,5,6-d4,OD

Executive Summary

This technical guide addresses the critical attributes, handling, and analytical utilization of 4-Methoxyphenol-2,3,5,6-d4,OD (MeHQ-d5). As a deuterated isotopologue of 4-methoxyphenol (MeHQ), this compound serves as a high-precision Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

Critical Technical Caveat: Researchers must distinguish between the chemical inventory state (d5, M+5) and the analytical state (d4, M+4). The deuterium on the phenolic hydroxyl group (-OD) is labile and subject to rapid Hydrogen/Deuterium (H/D) exchange in protic solvents. This guide details the mechanisms of this exchange, protocols for isotopic purity assessment, and best practices for quantitative bioanalysis in drug development workflows.

Molecular Architecture & Isotopic Strategy

Structural Specifications

The molecule features a fully deuterated aromatic ring and a deuterated hydroxyl group.

| Feature | Specification |

| Compound Name | 4-Methoxyphenol-2,3,5,6-d4,OD |

| Synonyms | MeHQ-d5; p-Hydroxyanisole-d5; 4-MP-d5 |

| Chemical Formula | |

| Exact Mass (Calculated) | 129.118 Da (vs. 124.052 Da for native) |

| Mass Shift | +5.066 Da |

| Labeling Pattern | Ring C2, C3, C5, C6 (Stable); Phenolic -OH (Labile) |

The "OD" Paradox: Stability vs. Exchange

The isotopic integrity of MeHQ-d5 is binary. The four ring deuteriums are chemically stable under standard storage and analytical conditions. However, the phenolic deuterium (-OD) is highly acidic (

Implication: In a standard Reverse Phase LC-MS workflow using water/methanol, the M+5 parent ion will instantaneously convert to M+4 as the -OD exchanges with -OH from the mobile phase.

The Mechanics of H/D Exchange

Understanding the kinetics of the phenolic hydroxyl group is essential for accurate method development. The exchange is acid/base catalyzed and diffusion-controlled in protic solvents.

Exchange Mechanism Visualization

The following diagram illustrates the rapid loss of the OD label in an aqueous environment.

Figure 1: Mechanism of Phenolic H/D Exchange. In aqueous mobile phases, the OD label is lost, shifting the mass from M+5 to M+4.

Analytical Characterization Protocols

To validate the isotopic purity of the material as received (before exchange occurs), you must use aprotic techniques.

Protocol A: Isotopic Purity by 1H-NMR

Objective: Confirm >98 atom % D enrichment at the hydroxyl position.

Constraint: Do NOT use

-

Solvent Selection: Use anhydrous DMSO-d6 (Dimethyl sulfoxide-d6) or CDCl3 (Chloroform-d) stored over molecular sieves.

-

Sample Prep: Dissolve ~5-10 mg of MeHQ-d5 in 600 µL of solvent under a nitrogen atmosphere (glove box preferred to prevent atmospheric moisture ingress).

-

Acquisition:

-

Acquire standard 1H-NMR (400 MHz or higher).

-

Target Signal: The phenolic hydroxyl proton typically appears as a singlet around

8.8-9.0 ppm (DMSO-d6) or

-

-

Calculation:

-

Integrate the residual aromatic protons (if any) at positions 2,3,5,6.

-

Integrate the residual -OH peak.

-

Note: In high-purity MeHQ-d5, the -OH signal should be effectively silent (integrated area < 1% relative to the methoxy methyl group). The presence of a peak here indicates H-contamination or back-exchange.

-

Protocol B: HRMS Direct Infusion

Objective: Determine the isotopic distribution (d0, d1, d2, d3, d4, d5).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Method: Direct infusion (no column) into ESI-MS (Negative Mode is often more sensitive for phenols, [M-H]-).

-

Observation:

-

Theoretical [M-H]- for MeHQ-d5: 128.08 (Loss of D from OD group yields d4 anion).

-

Correction: To observe the intact d5 parent in positive mode [M+H]+, you must ensure the source is dry. However, negative mode ionization usually strips the phenolic proton/deuteron first.

-

Expert Insight: Mass spectrometry of the intact "OD" is difficult because ionization often involves proton transfer. Reliance on the Ring-d4 signals is the industry standard for purity assessment.

-

Quantitative Bioanalysis Workflow (LC-MS/MS)

In drug development (e.g., measuring MeHQ as a metabolite of anisole or as an impurity in acrylate-based drug delivery systems), the following workflow ensures robust data.

The "Shift-to-d4" Strategy

Do not attempt to maintain the OD label during chromatography. Instead, force the exchange to completion to ensure a stable M+4 species.

Protocol:

-

Stock Preparation: Dissolve MeHQ-d5 in Methanol (Stock A). At this point, it becomes MeHQ-d4.

-

Spiking: Add Stock A to biological matrix (Plasma/Urine).

-

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transitions (MRM):

-

Analyte (MeHQ):

(Loss of -

IS (MeHQ-d4):

(Loss of

-

-

Note: The transition mass is based on the d4 species (Ring deuterated), not d5.

-

Metabolic Pathway Context

MeHQ is a key metabolite for several compounds. Understanding its origin helps in designing the assay range.

Figure 2: Metabolic generation of 4-Methoxyphenol via Cytochrome P450 pathways.

Calculation of Isotopic Enrichment

When validating the certificate of analysis (CoA) or calculating the contribution of isotopologues to the native signal (Cross-talk), use the Matrix Approach.

Formula for Enrichment (

Where:

- is the intensity of the target isotopologue (e.g., M+4 for the ring).

- is the sum of all isotopologue intensities (d0 + d1 + ... + d4).

Acceptance Criteria for Drug Development:

-

Isotopic Purity:

(to minimize contribution to the native M+0 channel). -

Signal-to-Noise: The IS response in the blank matrix (at the retention time of the analyte) must be

of the LLOQ response.

Storage and Stability

-

Hygroscopicity: MeHQ is hygroscopic. The d5 variant will absorb atmospheric water, leading to OD

OH exchange. -

Oxidation: Phenols oxidize to quinones (Benzoquinone) upon exposure to air/light.

-

Storage Rule: Store at -20°C , under Argon , in amber glass.

-

Re-certification: If the container is opened frequently, re-verify the "OD" content via NMR only if the specific application requires the deuterium on the hydroxyl (rare). For standard LC-MS, re-verify the Ring-d4 integrity, which is chemically robust.

References

-

National Institutes of Health (NIH). (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter. Retrieved from [Link]

-

MDPI. (2017). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

-

Werstiuk, N. H., & Kadai, T. (1974).[1] Acid-catalyzed Hydrogen Exchange in Phenols. Canadian Journal of Chemistry.[1] (Contextual citation regarding phenolic exchange kinetics).

Sources

Technical Guide: Stability & Storage of 4-Methoxyphenol-d4 OD

Executive Summary

4-Methoxyphenol-d4 OD (MeHQ-d4 OD) is a highly specialized isotopologue used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS) for the quantification of Mequinol and related phenols. While the aromatic ring deuteration (d4) is chemically robust, the hydroxyl deuteration (OD) renders this compound isotopically fragile .

This guide deviates from standard safety data sheets (SDS) to address the specific thermodynamic instability of the O-D bond . Improper storage or handling in a humid atmosphere will result in the rapid loss of the isotopic label via proton exchange, rendering the standard analytically useless within minutes.

Part 1: Molecular Profile & Critical Vulnerabilities

To preserve this standard, one must understand the two distinct degradation vectors it faces: Chemical Oxidation and Isotopic Dilution .

The Isotopic Architecture

-

Chemical Formula: C₇H₄D₄O₂ (assuming full d4 ring + OD labeling)

-

The "d4" Ring: Deuteriums at positions 2, 3, 5, and 6 are bonded to carbon. These are non-exchangeable under standard storage conditions.

-

The "OD" Group: The deuterium on the phenolic hydroxyl group is labile . It possesses a pKa ≈ 10, making it acidic enough to exchange protons rapidly with any available moisture (

) or protic solvents (MeOH, EtOH).

The Degradation Pathways

The following diagram illustrates the two distinct threats to the molecule. Note that Path A (Isotopic Exchange) is often invisible to standard purity checks like HPLC-UV, as the chemical structure remains unchanged.

Figure 1: Path A represents the silent killer of isotopic purity (H/D exchange), while Path B represents chemical decomposition.

Part 2: The "Zero-Moisture" Storage Protocol

Standard refrigeration is insufficient. The cold environment of a standard freezer often has high relative humidity, which can penetrate imperfect seals.

The Golden Standard: The Triple-Barrier System

To ensure stability over >12 months, adopt the Triple-Barrier System .

| Layer | Component | Function | Critical Specification |

| Primary | Amber Glass Vial | Light protection & chemical inertness.[1] | Septum Cap: PTFE-lined silicone. Avoid polyethylene caps which are permeable to water vapor over time. |

| Secondary | Mylar/Foil Bag | Vapor barrier. | Heat-sealed with a Desiccant Pack (Silica gel or Molecular Sieve) inside. |

| Tertiary | Rigid Container | Physical protection & thermal buffer. | Screw-top jar stored at -20°C . |

Handling Protocol (The "Dry Chain")

Every time the vial is opened, the "OD" label is at risk.

-

Equilibration: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid, causing immediate H/D exchange.

-

Atmosphere: Ideally, handle inside a glove box under Argon or Nitrogen. If a glove box is unavailable, use an inverted funnel flowing dry Nitrogen over the balance/work area.

-

Resealing: Purge the headspace of the vial with dry Nitrogen/Argon before resealing. Parafilm is not a sufficient moisture barrier for long-term storage of OD-labeled compounds; use electrical tape or heat-shrink bands over the cap if storing for >6 months.

Part 3: Solvent Compatibility & Experimental Workflow

The most common failure mode is dissolving the standard in a protic solvent.

Solvent Rules

-

FORBIDDEN: Methanol (

), Water (-

Result: Instant loss of the OD label.

-

-

REQUIRED: Acetonitrile (

), DMSO (Dry), Dichloromethane (-

Note: Even "HPLC Grade" Acetonitrile contains water. Use Anhydrous grade or store over molecular sieves (3Å or 4Å).

-

Sample Preparation Workflow

The following workflow minimizes isotopic scrambling during solution preparation.

Figure 2: Workflow emphasizing the exclusion of moisture and protic solvents during solution preparation.

Part 4: Analytical Verification & Emergency Re-enrichment

Validation (Isotopic Purity)

Do not rely on LC-MS alone for "OD" integrity, as the ion source often exchanges protons.

-

Method: Proton NMR (

-NMR) in DMSO-d6 or -

Target Signal: Look for the disappearance of the phenolic singlet (approx. 8.8 ppm in DMSO).

-

Intact: No signal (or very weak) at phenolic position.

-

Exchanged: Strong singlet at phenolic position (indicating -OH).

-

Emergency Re-enrichment

If the standard has been exposed to moisture and the OD label lost (reverted to OH), it is possible to "rescue" the material, provided the d4 ring is intact.

-

Dissolution: Dissolve the compromised MeHQ-d4 in high-purity Deuterium Oxide (

) . -

Equilibrium: Stir for 30 minutes. The massive excess of

will drive the equilibrium back to -OD. -

Lyophilization: Freeze-dry (lyophilize) the solution to remove the water.

-

Repeat: Repeat the process 2-3 times to achieve >98 atom% D enrichment at the hydroxyl site [1].

References

-

H/D Exchange Kinetics: Wang, S., et al. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules, 26(11), 3418. [Link]

-

General Stability of Phenols: PubChem. (n.d.). 4-Methoxyphenol Compound Summary. National Center for Biotechnology Information. [Link]

-

Safety & Toxicology: Carl Roth. (2023). Safety Data Sheet: 4-Methoxyphenol. [Link]

Sources

function of deuterated methoxyphenol in research

An In-Depth Technical Guide on the Function of Deuterated Methoxyphenol in Research

Introduction: The Isotopic Advantage

Deuterated methoxyphenols—specifically isotopologues of 2-methoxyphenol (guaiacol) and 4-methoxyphenol (mequinol) —represent a critical class of chemical tools in modern bioanalysis and metabolic research. Their utility hinges on the Kinetic Isotope Effect (KIE) and mass spectrometry's ability to resolve mass shifts induced by deuterium (

In drug development, these compounds serve as precise probes for Cytochrome P450 (CYP450) mechanisms, specifically O-demethylation. In environmental toxicology and clinical diagnostics, they are the "gold standard" Internal Standards (IS) for quantifying biomass smoke exposure biomarkers.

This guide dissects the physicochemical basis of their function, detailed synthesis pathways, and rigorous experimental protocols for their application.

Part 1: The Analytical Powerhouse (Mass Spectrometry)

The primary function of deuterated methoxyphenol (e.g., Guaiacol-d

Mechanism of Error Correction

In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects (ion suppression or enhancement) can skew results by up to 50%. Deuterated methoxyphenols co-elute with their native counterparts. Therefore, any suppression affecting the analyte affects the SIL-IS to the exact same degree.

Table 1: Comparative Physicochemical Properties

| Property | Native Guaiacol (2-Methoxyphenol) | Guaiacol-d | Analytical Impact |

| Molecular Weight | 124.14 g/mol | 127.16 g/mol | +3 Da shift allows MS resolution. |

| Retention Time (RT) | ~5.2 min (C18 column) | ~5.18 min | Co-elution ensures identical matrix exposure. |

| pKa | 9.98 | 9.98 | Identical ionization efficiency (ESI-). |

| Bond Energy (C-H/D) | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | Higher stability against degradation. |

Visualization: The SIL-IS Workflow

The following diagram illustrates the error-correction logic when using Guaiacol-d

Caption: Workflow for utilizing Guaiacol-d3 to normalize matrix effects in LC-MS analysis.

Part 2: Metabolic Stability & Kinetic Isotope Effects

Deuterated methoxyphenols are essential for studying Metabolic Stability . The replacement of hydrogen with deuterium at the methoxy position (

The CYP450 O-Demethylation Mechanism

The metabolic clearance of methoxyphenols is driven by CYP450 enzymes (primarily CYP1A2 and CYP2E1). The rate-limiting step is the abstraction of a hydrogen atom from the methoxy group.

-

Hydrogen Atom Transfer (HAT): The high-valent Iron-Oxo species (Compound I) of the CYP450 abstracts a hydrogen from the methyl group.

-

Radical Rebound: The resulting carbon radical recombines with the hydroxyl group.

-

Collapse: The hemiacetal intermediate collapses to release formaldehyde and the phenol (catechol or hydroquinone).

The Deuterium Block:

Because the C-D bond is stronger than the C-H bond (due to a lower zero-point energy), the activation energy for the HAT step is higher. This results in a KIE (

Visualization: Metabolic Pathway & Deuterium Blockade

Caption: Mechanism of CYP450-mediated O-demethylation and the kinetic blockade imposed by deuteration.

Part 3: Synthesis of Deuterated Methoxyphenols

To ensure high isotopic purity (>99 atom% D), synthesis typically employs a nucleophilic substitution reaction using deuterated methylating agents.

Reaction Scheme:

Critical Considerations:

-

Regioselectivity: For 2-methoxyphenol, mono-methylation of catechol is required. Over-methylation leads to Veratrole-d

(1,2-dimethoxybenzene), which must be removed via fractional distillation. -

Reagent Choice: Iodomethane-d

(CD

Part 4: Experimental Protocols

Protocol A: Quantification of Wood Smoke Biomarkers in Urine

Application: Assessing exposure to biomass burning using Guaiacol-d

Reagents:

- -Glucuronidase/Arylsulfatase (Helix pomatia).

-

Guaiacol-d

(10 ppm stock in Methanol). -

Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology:

-

Sample Prep: Aliquot 1.0 mL of urine into a glass centrifuge tube.

-

Spiking: Add 20

L of Guaiacol-d -

Hydrolysis: Add 1.0 mL of acetate buffer (pH 5.0) and 20

L of enzyme solution. Incubate at 37°C for 3 hours. Rationale: Methoxyphenols are excreted as glucuronide/sulfate conjugates; deconjugation is required for total quantification. -

Extraction: Add 2.0 mL Ethyl Acetate. Vortex vigorously for 2 min. Centrifuge at 3000 x g for 5 min.

-

Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under

stream at 30°C. -

Reconstitution: Dissolve residue in 100

L Mobile Phase A (0.1% Formic Acid in Water). -

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

m). -

Transitions (MRM):

-

Guaiacol (Native): 123

108 (Loss of CH -

Guaiacol-d

(IS): 126

-

-

Protocol B: Determination of Intrinsic Clearance ( ) in Microsomes

Application: Measuring metabolic stability using the substrate depletion method.

-

Incubation System: Liver Microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).

-

Pre-incubation: 5 min at 37°C with NADPH-regenerating system.

-

Initiation: Add Mequinol (Native) or Mequinol-d

(1 -

Sampling: Remove aliquots at 0, 5, 10, 20, 30, and 60 min.

-

Quenching: Immediately dispense into cold Acetonitrile containing an external standard (e.g., Tolbutamide).

-

Calculation: Plot

vs. Time. The slope is- .

-

KIE Calculation:

.

References

-

Mechanism of CYP450 O-Dealkylation: Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

-

Biomarker Analysis: Simpson, C. D., et al. (2005). "Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion." Environmental Science & Technology. Link

-

Kinetic Isotope Effects: Nelson, S. D., & Trager, W. F. (2003). "The Use of Deuterium Isotope Effects to Probe the Active Site Properties, Mechanism of Cytochrome P450-Catalyzed Reactions, and Mechanisms of Metabolically Dependent Toxicity." Drug Metabolism and Disposition. Link

-

Urinary Methoxyphenols: Clark, N. A., et al. (2007). "Urinary Methoxyphenol Biomarkers and Woodsmoke Exposure." Journal of Exposure Science & Environmental Epidemiology. Link

-

Synthesis of Deuterated Ethers: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Technical Whitepaper: 4-Methoxyphenol-2,3,5,6-D4,OD (MeHQ-d5)

Topic: as an Internal Standard in Quantitative Mass Spectrometry Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Methoxyphenol-2,3,5,6-D4,OD (commonly referred to as MeHQ-d5 or PMP-d5) is a high-purity stable isotope-labeled isotopologue of 4-methoxyphenol (MeHQ). It serves as the gold-standard internal standard (IS) for the quantitative analysis of MeHQ in complex matrices—ranging from acrylate monomers (where it acts as a polymerization inhibitor) to biological plasma (where it appears as a metabolite of anisole derivatives).

This guide addresses a critical, often overlooked physicochemical phenomenon: the labile deuterium effect . While the neat material contains five deuterium atoms (D5), the analytical target in liquid chromatography-mass spectrometry (LC-MS) behaves as a D4 species due to rapid hydrogen-deuterium exchange (HDX) of the phenolic hydroxyl group. This whitepaper provides the mechanistic causality, validated protocols, and precise mass transitions required to utilize this reagent with scientific integrity.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Definition

The molecule consists of a phenol ring where all four aromatic protons are substituted with deuterium (

Chemical Formula (Neat): C

Visualization of Isotopic Positioning

The following diagram illustrates the specific deuteration pattern and the labile nature of the hydroxyl deuterium.

Core Application: Mass Spectrometry Internal Standard

The "Labile Deuterium" Mechanism

Scientific integrity in using this standard requires understanding the behavior of the "OD" group.

-

In the Bottle: The substance exists as MeHQ-d5 (MW ~129).

-

In Solution: Upon dissolution in any protic solvent (Methanol, Water, Acetonitrile/Water mobile phases), the deuterium on the oxygen (

) rapidly exchanges with the abundant hydrogen ( -

In the Mass Spectrometer (ESI-): Electrospray Ionization in negative mode (ESI-) removes the phenolic proton to form the phenoxide ion.

-

Native MeHQ: MW 124

-

MeHQ-d5: Becomes MeHQ-d4-OH in solution (MW 128)

-

Critical Protocol Note: Do not tune your mass spectrometer for

Mass Shift Analysis

The use of MeHQ-d4 provides a +4 Da mass shift . This is sufficient to avoid isotopic overlap with the natural abundance

| Compound | Molecular Formula (Neutral) | Precursor Ion (ESI-) | Mass Shift ( |

| Analyte (MeHQ) | C | 123.0 | - |

| IS (MeHQ-d4,OD) | C | 127.0 | +4.0 |

Validated Experimental Protocol

Reagent Preparation

Objective: Accurate preparation of stock standards accounting for the isotopic weight.

-

Weighing: Weigh the solid 4-Methoxyphenol-2,3,5,6-D4,OD rapidly. The OD group is hygroscopic and prone to H/D exchange with atmospheric moisture.

-

Solvent Choice: Dissolve in Methanol (LC-MS grade) .

-

Note: Methanol will immediately exchange the OD to OH. This is expected and desired for stable chromatography.

-

-

Concentration Calculation: Use the molecular weight of the D5 form (129.17 g/mol ) to calculate molarity, as the weighed mass includes the deuterium.

-

Example: To make 10 mM stock, weigh 1.29 mg into 1 mL MeOH.

-

LC-MS/MS Methodology

Platform: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.[1] Ionization: Electrospray Ionization, Negative Mode (ESI-).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

-

Gradient: Isocratic elution at 30-40% B is often sufficient due to the polarity of phenols, or a shallow gradient (5% to 95% B) for complex matrices.

MRM Transitions (Optimized)

The following transitions rely on the loss of the methyl radical (

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| MeHQ (Analyte) | 123.0 | 108.0 | 20 - 25 | Loss of |

| MeHQ (Qualifier) | 123.0 | 95.0 | 30 - 35 | Loss of CO |

| MeHQ-d4 (IS) | 127.0 | 112.0 | 20 - 25 | Loss of |

Workflow Diagram

The following flowchart visualizes the self-validating workflow, ensuring the H/D exchange is accounted for before injection.

Handling, Stability & Safety

Stability

-

Light Sensitivity: MeHQ is a radical scavenger (polymerization inhibitor). It is sensitive to photo-oxidation. Store in amber vials .

-

Temperature: Store neat standard at -20°C .

-

Solution Stability: Stock solutions in methanol are stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh daily to prevent bacterial growth or oxidative degradation.

Safety

-

Hazards: Toxic if swallowed (Acute Tox. 4), Eye Irritant (Cat 2), Skin Sensitizer (Cat 1).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. PubChem. Available at: [Link]

-

Wang, Y.H., et al. (2015).

-arbutin, -

SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. SIELC Applications. Available at: [Link]

-

Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. Available at: [Link]

Sources

Methodological & Application

Technical Guide: 4-Methoxyphenol-2,3,5,6-d4,OD as Internal Standard

Application Note & Protocol Series | Doc ID: AN-MEHQ-D5-ISO

Executive Summary

This technical guide details the application of 4-Methoxyphenol-2,3,5,6-d4,OD (MeHQ-d5) as an Internal Standard (IS) for the quantification of 4-Methoxyphenol (Mequinol). While this isotopologue is highly effective for correcting matrix effects and signal suppression in both LC-MS/MS and GC-MS, its effective utilization requires a precise understanding of deuterium exchange kinetics .

Critical Technical Alert: The "OD" (deuterated hydroxyl) moiety is labile.[1] In protic solvents (water, methanol) or biological matrices, the deuterium on the hydroxyl group undergoes rapid Hydrogen/Deuterium (H/D) exchange with the solvent.

-

LC-MS/MS Consequence: The IS will appear as the d4-isotopologue (M+4), not d5.

-

GC-MS Consequence: Derivatization (e.g., silylation) will replace the hydroxyl deuterium, resulting in a d4-labeled derivative.

Failure to account for this exchange will result in false negatives during MRM transition setup.[1]

Part 1: Chemical Profile & Isotope Mechanics[1]

Compound Specifications

| Property | Data |

| Compound Name | 4-Methoxyphenol-2,3,5,6-d4,OD |

| Synonyms | Mequinol-d5; Hydroquinone monomethyl ether-d5 |

| CAS Number | 159839-23-3 (Labeled); 150-76-5 (Unlabeled) |

| Molecular Formula | C₇H₃D₅O₂ |

| Molecular Weight | 129.17 g/mol (Labeled); 124.14 g/mol (Unlabeled) |

| Isotopic Purity | Typically ≥98 atom % D |

| pKa | ~10.05 (Phenolic OH) |

| LogP | 1.34 (Moderate Lipophilicity) |

The "OD" Exchange Mechanism

The following diagram illustrates the fate of the internal standard when introduced into an aqueous LC mobile phase.

[1]

Part 2: LC-MS/MS Protocol (Bioanalysis)

Application: Quantification of Mequinol in Human Plasma/Serum.[1] Methodology: Protein Precipitation with Negative ESI.[1]

Experimental Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI) – Negative Mode .[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH neutral).[1]

-

Note: Avoid strong acids (Formic Acid > 0.1%) as they suppress phenol ionization in negative mode.[1]

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

MRM Transition Setup

Due to the H/D exchange described in Part 1, the Q1 mass for the IS must be set to the d4 mass, not d5.

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) | Dwell (ms) |

| Mequinol (Target) | 123.0 | 108.0 ([1]•CH₃ loss) | -22 | 50 |

| MeHQ-d4 (IS) | 127.0 | 112.0 ([1]•CH₃ loss) | -22 | 50 |

Note: The shift from 123 to 127 corresponds to the 4 deuteriums on the benzene ring. The hydroxyl H is lost during ionization [M-H]⁻.

Sample Preparation Workflow

-

Stock Prep: Dissolve MeHQ-d4,OD in anhydrous DMSO to 1 mg/mL.

-

Working IS: Dilute stock in Acetonitrile to 100 ng/mL.

-

Spiking: Add 50 µL of Working IS to 100 µL of Plasma.

-

Precipitation: Add 300 µL cold Acetonitrile. Vortex 30s.

-

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Injection: Inject 5 µL of the supernatant.

Part 3: GC-MS Protocol (Industrial/Polymer)

Application: Quantification of MeHQ inhibitor levels in Acrylates/Monomers.[1] Methodology: Silylation Derivatization (BSTFA).[1]

Rationale for Derivatization

Phenols often exhibit peak tailing in GC due to hydrogen bonding with active sites in the liner or column.[1] Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) improves volatility and peak shape.[1]

-

Reaction: MeHQ-d4,OD + BSTFA → MeHQ-d4-TMS + TMS-OD/TMS-OH.

-

Result: The labile "OD" is replaced by the TMS group. The ring deuteriums (d4) remain intact.[1]

GC-MS Parameters

-

Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.[1]

-

Carrier Gas: Helium @ 1.0 mL/min.[1]

-

Inlet: Split 10:1, 250°C.

-

Oven: 60°C (1 min) → 15°C/min → 280°C.

-

Derivatization: 30 min at 60°C.

SIM Table (Selected Ion Monitoring)

| Compound | Target Ion (m/z) | Qualifier Ions (m/z) | Retention Time |

| MeHQ-TMS | 196 (M⁺) | 181 ([M-CH₃]⁺), 151 | ~8.5 min |

| MeHQ-d4-TMS | 200 (M⁺) | 185 ([M-CH₃]⁺), 155 | ~8.5 min |

Note: The mass shift is exactly +4 Da, corresponding to the stable ring deuteriums.

Part 4: Workflow Visualization

Part 5: Validation & Troubleshooting[1]

Linearity and Recovery

-

Linearity: The method should demonstrate linearity (R² > 0.99) over the range of 10 ng/mL to 5000 ng/mL.[1] The d4-IS corrects for non-linear ionization response at high concentrations.[1]

-

Recovery: Mequinol is moderately polar.[1] Liquid-Liquid Extraction (LLE) with Ethyl Acetate yields higher recovery (>85%) compared to simple protein precipitation (>70%), but precipitation is faster for high-throughput workflows.[1]

Common Pitfalls

-

Wrong Precursor Mass: Setting the LC-MS Q1 to 128 (d5) instead of 127 (d4). Result: Zero signal for IS.

-

pH Suppression: Using 0.1% Formic Acid in the mobile phase.[1] Result: 90% signal loss in ESI negative mode. Use Ammonium Acetate or pure water/MeCN.[1]

-

Interference: Mequinol isomers (2-Methoxyphenol or 3-Methoxyphenol) may co-elute.[1] The C18 column must be optimized to resolve these if present.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9015, 4-Methoxyphenol.[1]

-

Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods: PV2039 (Methoxyphenols).[1]

-

National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol.[1]

- Sigma-Aldrich.

- CDN Isotopes.

Sources

LC-MS/MS Analysis of 4-Methoxyphenol (Mequinol) with Deuterated Internal Standard

Application Note & Protocol Guide

Executive Summary

This technical guide details the quantification of 4-Methoxyphenol (Mequinol, MeHQ) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-Methoxyphenol is a critical analyte in two distinct fields: as a polymerization inhibitor in the manufacturing of acrylates/monomers and as an active pharmaceutical ingredient (API) in depigmentation therapies.

This protocol addresses the specific challenge of ionizing simple phenols.[1] While Negative Electrospray Ionization (ESI-) is the standard approach for high-concentration quality control (QC), it often lacks the sensitivity required for biological matrices (plasma/tissue). Therefore, this guide provides two distinct workflows:

-

Direct ESI(-) Method: For QC and industrial monomer analysis.

-

Dansyl Chloride Derivatization (ESI+) Method: For high-sensitivity bioanalysis.

Critical Note on Internal Standard "4-Methoxyphenol-d4 OD"

The user specified 4-Methoxyphenol-d4 OD as the internal standard. This nomenclature implies deuterium labeling on the aromatic ring (d4) and the hydroxyl group (OD).

-

Operational Reality: In Reverse-Phase LC (RPLC) using protic mobile phases (Water/Methanol/Acetonitrile), the deuterium on the hydroxyl group (-OD) undergoes rapid Hydrogen/Deuterium Exchange (HDX) with the solvent.

-

Result: The "OD" label is effectively lost before detection. The mass spectrometer will detect the species as 4-Methoxyphenol-d4 (ring-labeled) .

-

Protocol Adjustment: All mass transitions in this guide are calculated based on the stable ring-d4 isotope (

-MeHQ), which is the analytical effective species.

Chemical & Physical Properties[2]

| Property | Analyte: 4-Methoxyphenol (MeHQ) | Internal Standard: 4-Methoxyphenol- |

| CAS No. | 150-76-5 | N/A (Isotope) |

| Formula | ||

| MW | 124.14 g/mol | 128.16 g/mol (Ring |

| pKa | ~10.2 (Phenolic OH) | ~10.2 |

| LogP | 1.34 | 1.34 |

| Solubility | Water, Methanol, Ethanol, Benzene | Same |

Workflow Decision Matrix

Use the following diagram to select the appropriate workflow for your application.

Caption: Decision tree for selecting the optimal LC-MS/MS workflow based on sensitivity requirements.

Workflow A: Direct ESI(-) Method (Industrial/QC)

Best for: Polymer inhibitors, raw material analysis, pharmaceutical formulations.

Sample Preparation[3][4][5][6]

-

Stock Preparation: Dissolve 4-Methoxyphenol and IS in Methanol (1 mg/mL).

-

Working Standard: Dilute to 10 µg/mL in Water/Methanol (50:50).

-

Sample Extraction (Monomers):

-

Dilute monomer sample (e.g., Acrylate) 100-fold in Methanol.

-

Spike with IS (final conc. 100 ng/mL).

-

Vortex and inject directly.[2]

-

LC-MS/MS Conditions[6][7][8]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.01% Acetic Acid (Avoid Formic Acid in ESI- if signal is suppressed) |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 0-1 min: 10% B; 1-4 min: 10%->90% B; 4-5 min: 90% B; 5.1 min: Re-equilibrate |

| Ionization | Electrospray Ionization (ESI), Negative Mode |

MRM Transitions

In negative mode, the phenol loses a proton (

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| 4-Methoxyphenol | 123.0 | 108.0 | 20 | 50 |

| 123.0 | 80.0 | 35 | 50 | |

| IS ( | 127.0 | 112.0 | 20 | 50 |

Note: If using

Workflow B: Dansyl Chloride Derivatization ESI(+) (Bioanalysis)

Best for: Pharmacokinetics (PK), clinical dermatology, trace environmental analysis. Mechanism: Dansyl chloride reacts with the phenolic hydroxyl group to form a sulfonate ester, which ionizes strongly in ESI(+) mode due to the tertiary amine on the dansyl tag.

Derivatization Protocol[4][10]

-

Preparation: Mix 50 µL Sample/Standard + 10 µL IS (

). -

Buffer: Add 20 µL Sodium Carbonate (100 mM, pH 10.5).

-

Reagent: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

-

Incubation: Heat at 60°C for 10-15 minutes.

-

Quench: Add 10 µL Formic Acid (to neutralize and stabilize).

-

Clarify: Centrifuge at 10,000 x g for 5 min. Inject supernatant.[2][3]

Reaction Scheme & Mass Shift[4]

Caption: Derivatization of 4-Methoxyphenol with Dansyl Chloride adds ~233 Da to the mass.

LC-MS/MS Conditions (Derivatized)

| Parameter | Setting |

| Column | C18 or Phenyl-Hexyl (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

MRM Transitions (Derivatized)

The Dansyl tag dominates fragmentation, typically yielding the dimethylaminonaphthalene moiety (

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |

| Dansyl-4-MP | 358.1 | 170.1 | 30-40 | Quant |

| 358.1 | 156.0 | 45 | Qual | |